molecular formula C5H9ClO2 B092954 Isopropyl chloroacetate CAS No. 105-48-6

Isopropyl chloroacetate

Cat. No. B092954
CAS RN: 105-48-6
M. Wt: 136.58 g/mol
InChI Key: VODRWDBLLGYRJT-UHFFFAOYSA-N
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Description

Isopropyl chloroacetate is a chemical compound synthesized through the esterification of chloroacetic acid and isopropanol. It is a significant intermediate in organic synthesis and has been the subject of various studies to optimize its production process. The compound has been synthesized using different catalysts, including lanthanum dodecyl sulfate, acidic ionic liquids, sodium dodecyl sulfate, composite catalysts, modified solid super acids, phospho-tungstic heteropoly acid, and under microwave irradiation with mordenite as a catalyst .

Synthesis Analysis

The synthesis of isopropyl chloroacetate has been explored using various catalysts and conditions. Lanthanum dodecyl sulfate (LDDS) has been shown to be an effective catalyst, achieving a high conversion rate of 98.3% under optimal conditions . Other methods include the use of acidic ionic liquids, which can be reused multiple times without significant loss of catalytic activity . Sodium dodecyl sulfate has also been used as a catalyst, yielding a 97.2% conversion rate . Composite catalysts like Ce(SO4)2·4H2O/KHSO4 have been tested, with a yield of 92.1% . Modified solid super acids and phospho-tungstic heteropoly acid have been used as well, with the latter providing satisfactory yields under mild conditions . Microwave irradiation has been employed to reduce reaction time and improve yield and purity, with one study reporting a 64.1% yield .

Molecular Structure Analysis

While the molecular structure of isopropyl chloroacetate is not directly discussed in the provided papers, it is known to be an ester with a chloroacetate group attached to an isopropyl group. The structure can be analyzed using spectroscopic methods such as FTIR to confirm the presence of ester functional groups .

Chemical Reactions Analysis

Isopropyl chloroacetate is involved in the chromic acid oxidation of isopropyl alcohol, where it acts as an intermediate in the reaction mechanism. The presence of manganous salts affects the rate of chromic acid reduction by isopropyl alcohol . The compound's reactivity and the influence of various catalysts on its synthesis have been extensively studied, demonstrating its role in different chemical reactions and the importance of optimizing reaction conditions for its production .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl chloroacetate, such as boiling point, melting point, and solubility, are not explicitly detailed in the provided papers. However, these properties are typically characterized to ensure the purity and quality of the synthesized compound. The yield and selectivity of the esterification process are indicative of the efficiency of the synthesis methods and the stability of the compound under various reaction conditions .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Engineering and Organic Synthesis .

Comprehensive and Detailed Summary of the Application

Isopropyl chloroacetate is synthesized by the esterification of chloroacetic acid and isopropanol . This process is fundamental and important in organic synthesis and chemical engineering .

Detailed Description of the Methods of Application or Experimental Procedures

The esterification process uses lanthanum dodecyl sulfate (LDDS) as the catalyst . Various factors that affect the esterification have been investigated, such as reaction time, different water-carrying agents, and the amount of catalyst . The conditions for the process are as follows:

  • Reflux temperature

Thorough Summary of the Results or Outcomes Obtained

Under the conditions mentioned above, the esterification conversion of isopropyl chloroacetate reaches 98.3% . The catalytic activity of LDDS is almost equal to that of a Brønsted acid . LDDS, as one kind of water-tolerant Lewis acid, is an excellent catalyst compared to the traditional Lewis acid .

Safety And Hazards

Isopropyl Chloroacetate is highly flammable . It can affect you when breathed in . It can irritate the eyes with possible eye damage and lead to tearing . Breathing Isopropyl Chloroacetate can irritate the nose and throat . It is toxic if swallowed .

Future Directions

Isopropyl Chloroacetate is used to make other chemicals . A new catalytic esterification process for the synthesis of isopropyl chloroacetate has been successfully designed, using lanthanum dodecyl sulfate (LDDS) as the catalyst . This shows promise for future developments in the synthesis of this compound.

properties

IUPAC Name

propan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRWDBLLGYRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Record name ISOPROPYL CHLOROACETATE
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DSSTOX Substance ID

DTXSID6059316
Record name Isopropyl chloroacetate
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Molecular Weight

136.58 g/mol
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Physical Description

Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals.
Record name ISOPROPYL CHLOROACETATE
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Product Name

Isopropyl chloroacetate

CAS RN

105-48-6
Record name ISOPROPYL CHLOROACETATE
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Record name Isopropyl chloroacetate
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Record name Chloroacetic acid isopropyl ester
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Record name ISOPROPYL CHLOROACETATE
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Record name Acetic acid, 2-chloro-, 1-methylethyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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